Quinine benzoate

Description

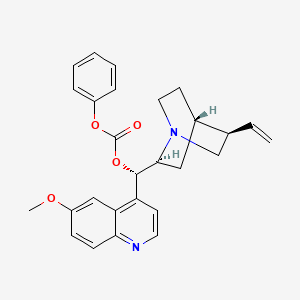

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28N2O4 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] phenyl carbonate |

InChI |

InChI=1S/C27H28N2O4/c1-3-18-17-29-14-12-19(18)15-25(29)26(33-27(30)32-20-7-5-4-6-8-20)22-11-13-28-24-10-9-21(31-2)16-23(22)24/h3-11,13,16,18-19,25-26H,1,12,14-15,17H2,2H3/t18-,19-,25-,26-/m0/s1 |

InChI Key |

QYPJZCMPIALCAQ-KBFVSZBXSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)OC5=CC=CC=C5 |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Quinine Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of quinine (B1679958) benzoate (B1203000). The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Quinine benzoate is the salt formed from the antimalarial drug quinine and benzoic acid.[1] Its properties are influenced by both constituent molecules. The following tables summarize the key quantitative data for this compound.

General and Physical Properties

| Property | Value | Source |

| Appearance | White crystalline or crystalline powder | [1] |

| Melting Point | Approximately 175-178 °C | [1] |

| Solubility | - Almost insoluble in water- Soluble in ethanol (B145695), ether, and acetic acid | [1] |

Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈N₂O₃ | [2] |

| Molecular Weight | 428.52 g/mol | [2] |

| CAS Number | 750-88-9 | |

| IUPAC Name | [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate | |

| SMILES | COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--OC(=O)C5=CC=CC=C5 | [2] |

| InChIKey | UOXLNYIYPISSFF-KBCVXPAYSA-N | [2] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.[3][4][5][6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.

-

Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure accuracy and reproducibility.

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.[8][9]

Apparatus:

-

Analytical balance

-

Vials or flasks with secure closures

-

Shaker or magnetic stirrer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, ether, acetic acid) in a vial.

-

Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration or UV-Vis spectroscopy.[10][11]

Method 1: Potentiometric Titration

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer

Procedure:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-ethanol mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is constructed by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the pH at the half-equivalence point.

Method 2: UV-Vis Spectroscopy

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Cuvettes

-

Buffer solutions of varying pH

Procedure:

-

A series of solutions of this compound are prepared in buffers of different known pH values.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities is plotted against the pH.

-

The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Spectroscopic Analysis

2.4.1. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show contributions from both the quinine and benzoate chromophores. Quinine itself exhibits strong absorption bands in the UV region.[12][13][14]

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable transparent solvent (e.g., ethanol or dilute sulfuric acid).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank.

-

Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-450 nm.

-

Analysis: The wavelengths of maximum absorbance (λmax) are identified.

2.4.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the functional groups present in both the quinine and benzoic acid moieties.

Protocol:

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.

-

Instrumentation: An FTIR spectrometer is used. A background spectrum is recorded first.

-

Measurement: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Analysis: The characteristic absorption bands for functional groups such as C=O (ester and carboxylic acid), C=C and C=N (aromatic rings), C-O, and N-H (if protonated) are identified and assigned.

2.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra will show signals corresponding to the protons and carbons in the quinine and benzoate structures.[15][16][17][18][19]

Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Measurement: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignment.

-

Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons to the molecular structure.

Antimalarial Mechanism of Action

Quinine exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[1][20][21][22][23] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[20][22] Quinine is also suggested to inhibit the parasite's nucleic acid and protein synthesis.[21][23]

Caption: Antimalarial mechanism of action of quinine.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. davjalandhar.com [davjalandhar.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirss.com [ijirss.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. hemeprotein.info [hemeprotein.info]

- 14. Spectrum [Quinine] | AAT Bioquest [aatbio.com]

- 15. m.tlwb.com.cn [m.tlwb.com.cn]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. magritek.com [magritek.com]

- 18. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1 - Magritek [magritek.com]

- 19. asahilab.co.jp [asahilab.co.jp]

- 20. researchgate.net [researchgate.net]

- 21. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 23. prisminltd.com [prisminltd.com]

Quinine benzoate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of quinine (B1679958) benzoate (B1203000), a salt derived from the antimalarial drug quinine and benzoic acid. This document details its chemical identity, structural information, physicochemical properties, and outlines a representative synthesis protocol and analytical methods for quality control.

Core Identity and Molecular Structure

Quinine benzoate is identified by the CAS Number 750-88-9 .[1][2] It is the salt formed between the alkaloid quinine and benzoic acid.

Molecular Structure:

The molecular structure of this compound consists of the protonated quinine cation and the benzoate anion. The molecular formula is C27H28N2O3.[1][3]

-

IUPAC Name: [(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] benzoate[4]

-

SMILES: COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--OC(=O)C5=CC=CC=C5[3][4]

-

InChI Key: UOXLNYIYPISSFF-KBCVXPAYSA-N[3]

Physicochemical and Pharmacopoeial Data

The properties of this compound are summarized below. This data is essential for its handling, formulation, and quality control.

| Property | Value |

| Molecular Formula | C27H28N2O3[1][3] |

| Molecular Weight | 428.52 g/mol [3] |

| Appearance | White or almost white, fine, silky needles, often in clusters.[5] |

| Melting Point | Approximately 175-178 °C[6] |

| Solubility | Almost insoluble in water; soluble in ethanol (B145695), ether, and acetic acid.[6] |

| Specific Optical Rotation | -140° to -170° (c = 2.0 in 96.5% EtOH, at 20°C)[5] |

| pH | 6.2 – 6.9[5] |

Experimental Protocols

Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound based on the principle of acid-base reaction and crystallization.[6]

Materials:

-

Quinine (C20H24N2O2)

-

Benzoic Acid (C7H6O2)

-

Ethanol (96.5% or absolute)

-

Magnetic stirrer with heating plate

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolution of Reactants:

-

In a suitable flask, dissolve 1 molar equivalent of quinine in a minimal amount of warm ethanol.

-

In a separate flask, dissolve 1 molar equivalent of benzoic acid in a minimal amount of warm ethanol.

-

-

Reaction:

-

While stirring, add the benzoic acid solution to the quinine solution.

-

Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure complete salt formation.

-

-

Crystallization:

-

Allow the resulting solution to cool down slowly to room temperature.

-

For enhanced crystallization, the solution can be stored at a lower temperature (e.g., 4°C) for several hours to overnight. Fine, silky needles of this compound should precipitate.[5]

-

-

Isolation and Purification:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals in a vacuum oven or desiccator at a moderate temperature to a constant weight. The loss on drying should be ≤ 1.0 %.[5]

-

-

Storage:

-

Store the final product in a well-closed container, protected from light.[5]

-

Caption: Synthesis workflow for this compound.

Quality Control: High-Performance Liquid Chromatography (HPLC)

An HPLC method can be employed to determine the assay and the presence of other cinchona alkaloids in this compound.[5] The following is a general protocol that can be adapted.

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column

Chromatographic Conditions (Representative):

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH should be adjusted to ensure good peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both quinine and potential impurities have significant absorbance.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound reference standard of known concentration in the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to achieve a similar concentration as the standard solution.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Evaluation:

-

Assay: Compare the peak area of the this compound in the sample chromatogram with that of the standard chromatogram to calculate the purity (Assay: 98.5% to 101.5% on a dry basis).[5]

-

Impurities: Identify and quantify any other peaks corresponding to related cinchona alkaloids (e.g., Dihydroquinine ≤ 10.0%).[5]

-

Mandatory Visualizations

Caption: Quality control workflow for this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative specifications for pharmacopoeial grade this compound.

| Parameter | Specification |

| Assay (on dry basis) | 98.5% to 101.5%[5] |

| Specific Optical Rotation | -140° to -170°[5] |

| Loss on Drying | ≤ 1.0%[5] |

| Sulfated Ash | ≤ 0.1%[5] |

| Dihydroquinine | ≤ 10.0%[5] |

| Other Cinchona Alkaloids | Impurities before Quinine: ≤ 5.0%[5]Any other impurity: ≤ 2.5%[5] |

| Sulfates | ≤ 500 ppm[5] |

| Chlorides | ≤ 500 ppm[5] |

References

Mechanism of action of quinine benzoate in malaria

An In-depth Technical Guide on the Core Mechanism of Action of Quinine (B1679958) Benzoate (B1203000) in Malaria

Executive Summary

Quinine, a cornerstone of antimalarial therapy for centuries, exerts its primary parasiticidal effect by disrupting the detoxification of heme within the intraerythrocytic stages of Plasmodium falciparum. The parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline pigment called hemozoin. Quinine's core mechanism involves the inhibition of this hemozoin formation process. It is hypothesized to bind to both monomeric heme and the growing faces of the hemozoin crystal, effectively capping the crystal and preventing further polymerization. This leads to an accumulation of toxic free heme, which induces oxidative stress, damages cellular membranes, and inhibits parasite enzymes, ultimately causing parasite death. While inhibition of heme detoxification is the most widely accepted mechanism, secondary modes of action, including weak intercalation with parasite DNA and inhibition of nucleic acid and protein synthesis, may also contribute to its antimalarial activity. Resistance to quinine is multifactorial, primarily associated with mutations in transporter proteins like PfCRT and PfMDR1, which increase the efflux of the drug from its site of action in the digestive vacuole. The benzoate salt form of quinine primarily influences its pharmacokinetic properties without altering the fundamental molecular mechanism of the active quinine moiety.

Primary Mechanism of Action: Inhibition of Heme Detoxification

The defining feature of the blood-stage malaria parasite is its consumption of host cell hemoglobin as a primary source of amino acids. This process, occurring within the acidic (pH 4.5-5.0) digestive vacuole (DV) of the parasite, releases vast quantities of ferriprotoporphyrin IX (heme) as a toxic byproduct.[1][2] Free heme is a pro-oxidant that can destabilize and lyse biological membranes, generate reactive oxygen species, and inhibit the activity of crucial enzymes.

To mitigate this toxicity, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into a chemically inert, insoluble polymer known as hemozoin, or "malaria pigment".[1][2] This process is essential for parasite survival.

Quinine, a weak base, is thought to accumulate in the acidic DV.[3] Its principal mechanism of action is the potent inhibition of hemozoin formation.[2][3] The current leading hypothesis suggests a dual-interaction and crystal-capping model:

-

Complexation with Heme: Quinine forms a complex with free heme molecules in the DV.

-

Binding to Hemozoin Crystals: More critically, quinine and the quinine-heme complexes are believed to adsorb to the surfaces of the growing hemozoin crystal.[4] This binding "caps" the crystal faces, physically obstructing the addition of new heme units and halting crystal growth.[4]

This inhibition leads to the accumulation of soluble, toxic heme within the DV, which overwhelms the parasite's defenses and leads to its death.[2] While the existence of a specific "heme polymerase" enzyme has been debated, quinine's ability to inhibit the process, whether enzyme-mediated or spontaneous under the DV's unique physicochemical conditions, is considered its primary mode of action.[2]

Secondary and Postulated Mechanisms of Action

While heme detoxification is the primary target, other mechanisms may contribute to quinine's overall antimalarial effect.

-

Interaction with Parasite DNA: Quinine has been shown to interact with DNA, though this binding is generally considered weak. Studies using Raman spectroscopy and molecular dynamics simulations suggest that protonated quinine can weakly intercalate into DNA, forming π-stacking interactions with base pairs.[5][6] This interaction could potentially interfere with DNA replication and transcription.[7][8] The estimated apparent association constant (Ka) from these studies is approximately 5.2 × 10⁵ M⁻¹, with a binding density of about one quinine molecule per 25 base pairs.[5]

-

Inhibition of Synthesis Pathways: Some in-vitro studies indicate that quinine can inhibit nucleic acid and protein synthesis, as well as glycolysis, in P. falciparum.[3][7] However, these effects are generally observed at higher concentrations than those required to inhibit hemozoin formation and are considered secondary contributions to its parasiticidal action.

Quantitative Analysis of Quinine's Antimalarial Activity

The efficacy of quinine is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth or a specific biochemical process by 50%. These values can vary depending on the P. falciparum strain (its genetic background and resistance profile) and the specific assay conditions.

Table 1: In Vitro Antimalarial Activity (IC50) of Quinine against P. falciparum

| P. falciparum Strain | Resistance Profile | Quinine IC50 (nM) | Reference |

|---|---|---|---|

| 3D7 | Chloroquine-Sensitive | 15.3 ± 0.9 | [9] |

| K1 | Chloroquine-Resistant | 15.6 ± 0.7 | [9] |

| Field Isolates (Thailand) | Multidrug-Resistant | 354 (Geometric Mean) | [10] |

| Field Isolates (India, MZR-I) | ACT Treatment Failure | 725 ± 25.5 | [9] |

| Field Isolates (India, MZR-II) | ACT Treatment Failure | 615 ± 15.5 | [9] |

| Field Isolates (India, MZR-III) | ACT Treatment Failure | 625 ± 18.5 | [9] |

| Field Isolates (India, MZR-IV) | ACT Treatment Failure | 645 ± 20.5 |[9] |

Table 2: Inhibition of In Vitro Heme Polymerization by Quinolines

| Compound | Assay Condition | IC50 (mM) | Reference |

|---|---|---|---|

| Quinine | Acetate (B1210297), pH 4.5, 60°C, short incubation | ~0.05 - 0.1 | [11] |

| Quinine | Tween 20 initiator, pH 4.8 | ~0.08 | [1] |

| Chloroquine (B1663885) | Tween 20 initiator, pH 4.8 | ~0.04 | [1] |

| Amodiaquine | Acetate, pH 4.5, 60°C, short incubation | ~0.02 |[11] |

Mechanisms of Parasite Resistance

Resistance to quinine is a complex, multifactorial phenomenon that has been slower to develop compared to other quinolines like chloroquine. The primary drivers of resistance involve reduced drug accumulation within the digestive vacuole.

-

Transporter-Mediated Efflux: Mutations and/or changes in the expression of transmembrane transporter proteins located on the DV membrane are central to resistance.

-

P. falciparum chloroquine resistance transporter (PfCRT): Polymorphisms in the pfcrt gene are linked to an increased, verapamil-sensitive efflux of quinine from the parasite, reducing its concentration at the target site.

-

P. falciparum multidrug resistance protein 1 (PfMDR1): While its role is complex and can depend on genetic background, variations in pfmdr1 copy number and specific point mutations can modulate susceptibility to quinine.

-

Key Experimental Protocols

Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This assay quantifies parasite proliferation by measuring the accumulation of parasite DNA using the fluorescent intercalating dye SYBR Green I.[12][13][14]

Methodology:

-

Parasite Culture: Asynchronously growing P. falciparum parasites are cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

-

Drug Plate Preparation: Quinine benzoate is serially diluted in culture medium and dispensed into a 96-well flat-bottom microtiter plate. Control wells contain medium with no drug (100% growth) and medium with uninfected erythrocytes (background).

-

Assay Initiation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.

-

Incubation: The plate is incubated for 72 hours under the culture conditions described above to allow for parasite maturation into the next generation of rings.

-

Lysis and Staining: 100 µL of lysis buffer (containing Tris, EDTA, saponin, Triton X-100, and SYBR Green I dye) is added to each well. The plate is incubated in the dark at room temperature for at least 1 hour.[13]

-

Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[13]

-

Data Analysis: Background fluorescence is subtracted from all readings. The fluorescence values are normalized to the drug-free control wells. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate analysis software.

Protocol 2: In Vitro Heme Polymerization Inhibition Assay (β-Hematin Formation)

This cell-free assay measures the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin.[15][16][17]

Methodology:

-

Reagent Preparation: A stock solution of hemin chloride is prepared in dimethyl sulfoxide (B87167) (DMSO). Test compounds (this compound) are serially diluted. An acetate buffer (e.g., 1 M, pH 4.8) is prepared.

-

Reaction Setup: In a 96-well plate, the test compound dilutions are mixed with the hemin solution.

-

Initiation: The reaction is initiated by the addition of the acetate buffer, which lowers the pH and promotes crystallization. Some protocols may use an initiator like Tween 20.[1]

-

Incubation: The plate is incubated at an elevated temperature (e.g., 37-60°C) for 18-24 hours to allow for β-hematin formation.[16]

-

Pelleting and Washing: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted, soluble hemin is discarded. The pellet is washed with DMSO to remove any remaining soluble hemin.[17]

-

Quantification: The final β-hematin pellet is dissolved in a known volume of 0.1 M NaOH. The amount of dissolved heme (which corresponds to the amount of β-hematin formed) is quantified by measuring the absorbance at ~405 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control. IC50 values are determined from the dose-response curve.

Protocol 3: DNA Binding Analysis via Ethidium (B1194527) Bromide (EtBr) Displacement Assay

This fluorescence-based assay determines if a compound can bind to DNA by measuring its ability to displace the intercalating dye ethidium bromide, resulting in a quenching of fluorescence.[18][19]

Methodology:

-

Reagent Preparation: Prepare solutions of calf thymus DNA, ethidium bromide, and the test compound (this compound) in a suitable buffer (e.g., Tris-HCl).

-

DNA-EtBr Complex Formation: In a quartz cuvette, mix the DNA solution with the EtBr solution and incubate for a sufficient time (~1 hour) to allow for stable intercalation and maximum fluorescence.[19]

-

Fluorescence Measurement: Measure the initial, stable fluorescence of the DNA-EtBr complex using a spectrofluorometer (Excitation ~520 nm, Emission ~590 nm).[19]

-

Titration: Add incremental amounts of the this compound solution to the cuvette. After each addition, allow the solution to equilibrate for a few minutes before measuring the fluorescence intensity again.

-

Data Collection: Record the fluorescence intensity after each addition of the test compound. A decrease in fluorescence indicates that the compound is displacing EtBr from the DNA helix.

-

Data Analysis: The data can be used to calculate the quenching constant and, under certain assumptions, the binding constant (Ka) of the compound to DNA. The percentage of fluorescence quenching is plotted against the compound concentration.

References

- 1. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline anti-malarial drugs inhibit spontaneous formation of beta-haematin (malaria pigment) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.umn.edu [experts.umn.edu]

- 7. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Quinine Sulfate | C40H50N4O8S | CID 16051948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline antimalarials decrease the rate of beta-hematin formation [open.uct.ac.za]

- 12. benchchem.com [benchchem.com]

- 13. iddo.org [iddo.org]

- 14. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Standardization of the physicochemical parameters to assess in vitro the beta-hematin inhibitory activity of antimalarial drugs. — Nuffield Department of Medicine [ndm.ox.ac.uk]

- 17. mdpi.com [mdpi.com]

- 18. Rapid and sensitive ethidium bromide fluorescence quenching assay of polyamine conjugate-DNA interactions for the analysis of lipoplex formation in gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

Solubility Profile of Quinine Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinine (B1679958) benzoate (B1203000), the salt formed from the antimalarial drug quinine and benzoic acid, is a compound of interest in pharmaceutical development due to its potential therapeutic applications. A thorough understanding of its solubility in various solvents is critical for formulation design, bioavailability enhancement, and the development of analytical methods. This technical guide provides a summary of the known solubility characteristics of quinine benzoate and outlines detailed experimental protocols for its quantitative determination, addressing the current gap in publicly available data.

Solubility Data

Table 1: Solubility of this compound and Quinine

| Solvent | This compound Solubility | Quinine Free Base Solubility ( g/100 mL at 25°C, unless specified) |

| Water | Almost Insoluble | 0.05 g/100 mL (at 15°C)[1][2] |

| Ethanol | Soluble | 125 g/100 mL[1] |

| Diethyl Ether | Soluble | 0.4 g/100 mL[1] |

| Acetic Acid | Soluble | Data not available |

| Chloroform | Data not available | 83.3 g/100 mL[1] |

| Glycerol | Data not available | 5 g/100 mL[1] |

| Benzene | Data not available | 1.25 g/100 mL[1] |

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data for this compound, researchers will likely need to determine its solubility experimentally. The following are detailed, standardized methods widely accepted in the pharmaceutical industry.

Shake-Flask Method (Based on USP <1236> and OECD Guideline 105)

The shake-flask method is the most common and reliable technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method.

Apparatus and Reagents:

-

Conical flasks or vials with well-fitting, inert stoppers

-

Constant temperature shaker or water bath

-

Calibrated analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

This compound reference standard

-

Solvents of interest (e.g., water, ethanol, phosphate (B84403) buffer pH 7.4)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each flask.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to sediment. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.

-

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, taking into account the dilution factor.

Column Elution Method (Based on OECD Guideline 105)

This method is particularly suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus and Reagents:

-

Glass column with a thermostat jacket

-

Metering pump or other device for maintaining a constant, slow flow rate

-

Inert support material (e.g., glass beads, celite)

-

Fraction collector (optional)

-

Analytical instrumentation (HPLC-UV or UV-Vis spectrophotometer)

-

This compound reference standard

-

Solvents of interest

Procedure:

-

Column Preparation: Coat the inert support material with an excess of this compound. This can be achieved by dissolving the substance in a volatile solvent, mixing it with the support material, and then evaporating the solvent. Pack the coated support material into the column.

-

Elution: Pump the solvent through the column at a slow, constant flow rate. Maintain a constant temperature using the thermostat jacket.

-

Sample Collection: Collect fractions of the eluate at regular intervals.

-

Analysis: Determine the concentration of this compound in each fraction using a suitable analytical method.

-

Determination of Solubility: Plot the concentration of the eluate versus time or volume. The concentration will increase and then plateau. The mean of the concentrations in the plateau region represents the solubility of this compound in the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask solubility determination method.

References

Crystal Structure Analysis of Quinine Benzoate: A Technical Overview

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the crystal structure analysis of quinine (B1679958) benzoate (B1203000), an ester formed from the antimalarial drug quinine and benzoic acid. While a definitive, publicly available single-crystal X-ray diffraction dataset for quinine benzoate could not be located in crystallographic databases at the time of this report, this guide outlines the established principles and methodologies that would be employed for such an analysis. It details the experimental protocols for crystal growth, data collection, and structure refinement. Furthermore, it presents a standardized format for the presentation of crystallographic data and includes visualizations of the experimental workflow and the molecular relationship between quinine and benzoic acid, offering a foundational resource for researchers engaged in the crystallographic analysis of related pharmaceutical compounds.

Introduction

Quinine, a primary alkaloid from the cinchona tree, has a long history in the treatment of malaria.[1] Its derivatization into salts and esters, such as this compound, is a common strategy to modify its physicochemical properties, including solubility and bioavailability. The three-dimensional arrangement of molecules in the crystalline state is of paramount importance in drug development, as it dictates key solid-state properties like stability, dissolution rate, and manufacturability. X-ray crystallography stands as the definitive method for elucidating this atomic-level arrangement.

This whitepaper serves as a procedural and informational guide for the crystal structure analysis of this compound. While specific crystallographic data for this compound is not currently available in the public domain, the following sections will provide a robust framework for such an investigation, drawing upon established protocols for the analysis of organic molecular crystals.

Physicochemical Properties of this compound

This compound is the ester formed from quinine and benzoic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₈N₂O₃ | [2][3][4] |

| Molecular Weight | 428.52 g/mol | [2][3] |

| Appearance | White crystalline or crystalline powder | [1] |

| Melting Point | Approximately 175-178 °C | [1] |

| Solubility | Almost insoluble in water; soluble in ethanol, ether, and acetic acid. | [1] |

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of an organic compound like this compound involves a systematic workflow, from obtaining high-quality single crystals to the final refinement of the crystallographic model.

Crystal Growth

The initial and often most challenging step is the growth of single crystals of sufficient size and quality for X-ray diffraction. For an organic molecule like this compound, several techniques can be employed:

-

Slow Evaporation: A saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of this compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.

-

Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Diffractometer Setup: Data is collected using a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD or CMOS).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles, ensuring a high degree of completeness and redundancy.

Structure Solution and Refinement

The collected diffraction data is then processed to generate a model of the crystal structure.

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor, goodness-of-fit, and residual electron density.

Presentation of Crystallographic Data

Should the crystal structure of this compound be determined, the quantitative data would be presented in a standardized format as shown in the template table below.

| Parameter | Value |

| Empirical Formula | C₂₇H₂₈N₂O₃ |

| Formula Weight | 428.52 |

| Temperature (K) | e.g., 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | e.g., 4 |

| Calculated Density (Mg/m³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta Range for Data Collection (°) | e.g., 2.0 to 28.0 |

| Reflections Collected | Value |

| Independent Reflections | Value [R(int) = Value] |

| Completeness to Theta = 25.242° (%) | Value |

| Data / Restraints / Parameters | Value / Value / Value |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest Diff. Peak and Hole (e.Å⁻³) | Value and Value |

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of a small organic molecule.

Molecular Relationship

This diagram illustrates the formation of this compound from its constituent molecules, quinine and benzoic acid.

Conclusion

The crystal structure analysis of this compound is a critical step in its solid-state characterization, providing invaluable insights for drug development and formulation. Although a definitive crystal structure is not publicly available, this guide provides the necessary theoretical and practical framework for researchers to undertake such an analysis. The detailed experimental protocols and data presentation standards outlined herein are intended to facilitate a systematic and rigorous investigation into the crystallography of this compound and other related pharmaceutical compounds. The elucidation of its crystal structure would be a valuable contribution to the scientific literature.

References

Spectroscopic Analysis of Quinine Benzoate: A Technical Guide

Introduction

Quinine (B1679958) benzoate (B1203000), an ester formed from the antimalarial drug quinine and benzoic acid, is a compound of interest in pharmaceutical development due to the potential for modified physicochemical properties and therapeutic profiles. A thorough understanding of its molecular structure and characteristics is paramount for research and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for elucidating the structure and purity of such compounds.

This technical guide provides a summary of the spectroscopic data for the constituent parts of quinine benzoate—quinine and benzoate. Due to the limited availability of consolidated spectroscopic data for the ester itself in public literature, this document presents the spectral characteristics of the parent molecules. This information serves as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and analysis of this compound and related compounds. The experimental protocols provided are generalized standard procedures for obtaining high-quality spectroscopic data for organic compounds.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for quinine and sodium benzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

Table 1: ¹H NMR Chemical Shifts (δ) for Quinine and Sodium Benzoate

| Quinine Assignment | Chemical Shift (ppm) | Sodium Benzoate Assignment | Chemical Shift (ppm) |

| H-2' | 8.74 (d) | H-2, H-6 (ortho) | 7.86 (d) |

| H-8' | 8.03 (d) | H-4 (para) | 7.52 (t) |

| H-5' | 7.63 (d) | H-3, H-5 (meta) | 7.45 (t) |

| H-7' | 7.40 (dd) | ||

| H-3' | 7.38 (s) | ||

| H-9 | 5.75 (d) | ||

| H-11 | 5.80 - 5.70 (m) | ||

| H-10 | 5.05 - 4.95 (m) | ||

| OCH₃ | 3.96 (s) | ||

| H-2, H-6 | 3.20 - 3.05 (m) | ||

| H-8 | 2.70 (m) | ||

| H-3, H-5, H-7 | 1.90 - 1.70 (m) | ||

| H-4 | 1.55 (m) |

Note: Chemical shifts are typically referenced to a standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm. The solvent used can influence the exact chemical shift values. Data presented is a compilation from typical spectra and may vary slightly based on experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for Quinine and Sodium Benzoate

| Quinine Assignment | Chemical Shift (ppm) | Sodium Benzoate Assignment | Chemical Shift (ppm) |

| C-4' | 157.8 | C=O | 171.5 |

| C-6' | 147.5 | C-1 (ipso) | 134.8 |

| C-8a' | 144.2 | C-4 (para) | 131.1 |

| C-2' | 143.2 | C-2, C-6 (ortho) | 129.8 |

| C-4a' | 131.5 | C-3, C-5 (meta) | 128.2 |

| C-5' | 126.7 | ||

| C-8' | 121.6 | ||

| C-11 | 140.3 | ||

| C-7' | 118.8 | ||

| C-3' | 102.0 | ||

| C-10 | 114.5 | ||

| C-9 | 71.5 | ||

| C-8 | 59.8 | ||

| OCH₃ | 55.7 | ||

| C-2 | 49.8 | ||

| C-6 | 42.9 | ||

| C-3 | 39.7 | ||

| C-4 | 27.8 | ||

| C-7 | 27.8 | ||

| C-5 | 21.6 |

Note: Spectra are typically recorded with proton decoupling, resulting in singlet peaks for each unique carbon atom. The chemical shifts are referenced to a standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Table 3: Characteristic IR Absorption Bands for Quinine and Sodium Benzoate

| Quinine Functional Group | Absorption Range (cm⁻¹) | Sodium Benzoate Functional Group | Absorption Range (cm⁻¹) |

| O-H stretch (alcohol) | 3700 - 3200 (broad) | C=O stretch (carboxylate) | 1600 - 1550 (strong) |

| C-H stretch (aromatic) | 3100 - 3000 | C=C stretch (aromatic) | 1600 - 1450 |

| C-H stretch (aliphatic) | 3000 - 2850 | C-H bend (aromatic) | 900 - 675 |

| C=C stretch (aromatic) | 1624 | ||

| C=C stretch (alkene) | ~1640 | ||

| C-O stretch (ether) | 1235 | ||

| C-O stretch (alcohol) | 1156 | ||

| C-N stretch (amine) | 1381 |

Note: The exact position and intensity of IR absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution) and intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.

Table 4: UV-Vis Absorption Maxima (λmax) for Quinine and Benzoic Acid

| Compound | Solvent | λmax (nm) |

| Quinine | 0.1 M H₂SO₄ | 250, 315, 347[1] |

| Benzoic Acid | Water (acidic pH) | 230, 274[2] |

| Benzoic Acid | Water (basic pH) | 225, 268 |

Note: The absorption maxima and molar absorptivity can be significantly affected by the solvent and the pH of the solution.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized for the particular sample and spectrometer.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR, or 20-100 mg for ¹³C NMR, in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve homogeneity.[4][5]

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, a longer relaxation delay (at least 5 times the longest T1 relaxation time) is necessary.[6]

-

For ¹³C NMR , a proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.[7] Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[4] Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[4]

-

-

Data Processing : The raw data (Free Induction Decay, FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Processing steps include phasing, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.[4][5]

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Solid Samples (KBr Pellet) : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.[8]

-

Solid Samples (ATR) : Place a small amount of the powdered solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

-

Solution Samples : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid sample cell.

-

-

Instrument Setup : Place the sample holder (pellet holder, ATR accessory, or liquid cell) in the sample compartment of the FT-IR spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample compartment (or the pure solvent for solution measurements). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Processing : The resulting spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹). The peaks are then identified and assigned to specific functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, water, hexane). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 absorbance units).[10]

-

Instrument Setup : Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Data Acquisition :

-

Fill a cuvette with the pure solvent to be used as a blank. Place the blank cuvette in the sample holder and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution. Place the sample cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[11]

-

-

Data Processing : The instrument software will subtract the baseline spectrum from the sample spectrum to provide the absorbance spectrum of the compound. The wavelengths of maximum absorbance (λmax) are then identified from the spectrum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. benchchem.com [benchchem.com]

- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 6. books.rsc.org [books.rsc.org]

- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 11. m.youtube.com [m.youtube.com]

The Fever Tree's Legacy: A Technical Guide to the Discovery and History of Quinine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, the bark of the Cinchona tree held the cure to one of humanity's most persistent scourges: malaria. This technical guide provides a comprehensive chronicle of the discovery, isolation, and chemical elucidation of its principal active alkaloid, quinine (B1679958), and its medicinally vital salts. Tailored for a scientific audience, this document details the pivotal experimental methodologies, from the classical acid-base extraction protocols of the 19th century to the monumental total synthesis by Woodward and Doering. Quantitative data on alkaloid content, physicochemical properties, and early clinical efficacy are systematically presented. Furthermore, key processes, including the antimalarial mechanism of action and the historical timeline of discovery, are visualized through detailed diagrams to facilitate a deeper understanding of this landmark chapter in pharmacology and organic chemistry.

From Indigenous Remedy to "Jesuit's Powder": The Dawn of Cinchona

The story of quinine begins in the high-altitude cloud forests of the Andes in South America, the native habitat of the Cinchona tree.[1][2] While definitive records are scarce, indigenous populations, such as the Quechua people of Peru and Ecuador, were likely aware of the bark's medicinal properties, using it to treat shivering and fevers.[3][4][5] The most fatal form of malaria, caused by Plasmodium falciparum, is believed to have been introduced to the Americas by European colonizers and the enslaved African people they brought with them.[1] This confluence of a new disease and existing botanical knowledge is thought to have led to the discovery of the bark's specific efficacy against malarial fevers.[1]

Spanish Jesuit missionaries in Peru in the early 1600s were the first Europeans to document the bark's curative effects.[3][6][7] A widely circulated, though now largely disputed, tale attributed the "discovery" to the Countess of Chinchón, wife of the Viceroy of Peru, who was supposedly cured of malaria in the 1630s.[2][5] This story led the botanist Carl Linnaeus to name the genus Cinchona in her honor in 1742.[2] Regardless of the specific events, Jesuit missionaries were instrumental in introducing the powdered bark, which became known as "Jesuit's powder" or "Peruvian bark," to Europe around the mid-17th century.[4][7][8] Its introduction marked a paradigm shift in Western medicine, offering the first effective chemical treatment for an infectious disease and challenging the prevailing Galenic humoral theories.[9]

The Advent of Alkaloid Chemistry: Isolation of Quinine

For nearly two centuries, the crude bark powder was the only form of treatment, administered in inconsistent dosages and often mixed with wine to mask its intense bitterness.[10] The scientific quest to identify the "active principle" culminated in 1820, a landmark year for pharmacology. French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou, employing newly developed acid-base extraction techniques, successfully isolated the primary alkaloid responsible for the bark's antimalarial activity.[2][6][10] They named the crystalline substance quinine , derived from the Quechua word for the bark, "quina" or "kina".[3] This breakthrough enabled the production of a purified, standardized dose, heralding the beginning of the modern pharmaceutical industry.[3]

Experimental Protocol: Classical Acid-Base Extraction of Quinine

The method developed by Pelletier and Caventou, while not exhaustively documented in its original form, laid the groundwork for subsequent acid-base extraction protocols. The principle relies on the differential solubility of the alkaloid free base and its salt form. The following is a representative protocol for this classical method.

Objective: To isolate and purify quinine from powdered Cinchona bark.

Materials:

-

Powdered Cinchona bark

-

Alkaline solution (e.g., Calcium hydroxide (B78521) [slaked lime] or Sodium hydroxide)

-

Organic solvent (e.g., Toluene (B28343), ether, or chloroform)

-

Dilute sulfuric acid (approx. 2M)

-

Activated charcoal

-

Filtration apparatus (e.g., Buchner funnel)

-

Separatory funnel

-

Heating apparatus (e.g., reflux condenser)

-

Crystallization dish

Methodology:

-

Alkaloid Liberation: 100 g of finely powdered Cinchona bark is mixed into a slurry with 15 g of calcium hydroxide in 200 mL of water. The mixture is gently heated to evaporate the water. This alkaline treatment deprotonates the alkaloid salts naturally present in the bark, converting them into their free base form.[3]

-

Solvent Extraction: The resulting dry, crumbly powder is transferred to a flask, and 500 mL of toluene is added. The mixture is heated under reflux for 4-6 hours. The quinine free base, being soluble in the organic solvent, is extracted from the plant matrix.[3]

-

Filtration: The mixture is cooled to room temperature and filtered to remove the solid bark residue. The filtrate, a toluene solution of crude alkaloids, is collected.[3]

-

Acidification and Separation: The toluene filtrate is transferred to a separatory funnel. 100 mL of 2M sulfuric acid is added, and the funnel is shaken vigorously. The acidic solution protonates the basic nitrogen atoms of the quinine, forming quinine sulfate (B86663). This salt is soluble in the aqueous acidic phase but insoluble in the organic phase.[3][6]

-

Phase Separation: The layers are allowed to separate. The lower aqueous layer, containing the crude quinine sulfate, is drained and collected. The extraction is typically repeated with fresh sulfuric acid to ensure complete recovery.[3]

-

Decolorization: The combined aqueous extracts are heated, and a small amount of activated charcoal is added to adsorb colored pigments and impurities. The hot solution is then filtered to remove the charcoal.[3][6]

-

Crystallization and Purification: The clear, hot filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath. As the temperature decreases, the solubility of quinine sulfate reduces, causing it to crystallize out of the solution. The crystals are collected by filtration, washed with a small amount of cold water, and dried.[3][6] Further purification can be achieved through recrystallization.

Quantitative and Physicochemical Characterization

The isolation of pure quinine allowed for rigorous scientific study of its properties and the quantification of its presence in various Cinchona species. This was crucial for agriculture and commerce, as cultivation efforts focused on species yielding the highest percentage of the valuable alkaloid.

Alkaloid Content in Cinchona Species

The concentration of quinine and other major alkaloids—quinidine, cinchonine, and cinchonidine—varies significantly across different Cinchona species. This variation drove the establishment of vast Cinchona plantations by the British in India and the Dutch in Java during the 19th century to secure a reliable supply.

| Cinchona Species | Common Name | Typical Total Alkaloid Content (% dry weight) | Principal Alkaloids |

| C. ledgeriana | Ledger Bark | 5 - 14% | Quinine, Quinidine |

| C. calisaya | Yellow Bark | 4 - 7% | Quinine, Quinidine, Cinchonine |

| C. succirubra | Red Bark | 5 - 7% | Cinchonine, Cinchonidine, Quinine |

| C. officinalis | Crown Bark | 2 - 7.5% | Quinine, Cinchonine, Cinchonidine |

| (Data compiled from multiple sources) |

Physicochemical Properties of Quinine and Its Salts

Quinine as a free base is poorly soluble in water, which limited its initial medicinal application. The development of its salts, particularly the sulfate and hydrochloride forms, greatly improved its solubility and bioavailability, making oral and parenteral administration feasible.

| Property | Quinine (Free Base) | Quinine Sulfate ((C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O) | Quinine Hydrochloride (C₂₀H₂₄N₂O₂·HCl·2H₂O) |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₄₀H₅₄N₄O₁₀S | C₂₀H₂₉ClN₂O₄ |

| Molecular Weight | 324.42 g/mol | 782.96 g/mol | 396.91 g/mol |

| Appearance | White crystalline powder | Fine, needle-like white crystals | Colorless, silky needles |

| Melting Point | 177 °C | ~205 °C | 115-116 °C (effloresces) |

| Solubility in Water | 500 mg/L (15 °C)[11] | ~1.25 g/L (25 °C)[11] | ~62.5 g/L[1] |

| Solubility in Ethanol | 1.25 g/mL[11] | ~8.3 g/L (25 °C)[11] | Soluble |

| pKa (Strongest Basic) | ~8.5 | - | ~9.05[1] |

| pH (1% solution) | - | ~6.2 | 6.0 - 7.0[1] |

| (Data compiled from multiple sources)[1][11] |

Elucidation of Structure and Total Synthesis: A Chemical Everest

The complex molecular structure of quinine presented a formidable challenge to chemists for over a century.

Structure Elucidation

Following the isolation by Pelletier and Caventou, Adolph Strecker determined quinine's correct molecular formula (C₂₀H₂₄N₂O₂) in 1854.[10] However, its intricate arrangement of atoms, featuring a quinoline (B57606) ring system linked to a quinuclidine (B89598) nucleus via a hydroxymethylene bridge, took many more decades of degradation studies to unravel. The correct atom connectivity was finally established by the German chemist Paul Rabe in 1907.[6]

The Rabe-Kindler Partial Synthesis (1918)

A crucial step towards total synthesis was achieved in 1918 when Paul Rabe and Karl Kindler accomplished the partial synthesis of quinine from quinotoxine.[1][4] Quinotoxine is a degradation product formed by breaking the quinuclidine ring of quinine. Rabe and Kindler successfully reversed this process, demonstrating that the complex bicyclic core of quinine could be reformed from a simpler precursor. This three-step conversion became the critical final link for the later formal total synthesis.[12]

The Woodward-Doering Formal Total Synthesis (1944)

During World War II, the Japanese seizure of Cinchona plantations in Java cut off the Allied forces from their primary source of quinine, creating an urgent need for a synthetic alternative.[13] In 1944, the American chemists Robert Burns Woodward and William von Eggers Doering announced the formal total synthesis of quinine, a monumental achievement in organic chemistry.[6][14]

Their 17-step synthesis began with the relatively simple starting material 7-hydroxyisoquinoline (B188741) and culminated in the production of quinotoxine.[6][14] While they did not repeat the final three steps themselves, they cited the established Rabe-Kindler conversion of quinotoxine to quinine to complete the formal synthesis.[12][14] This work was a landmark demonstration of the power of synthetic organic chemistry to construct complex natural products and solidified many fundamental principles of stereocontrolled synthesis.

Mechanism of Action and Clinical Efficacy

The clinical utility of quinine is rooted in its toxicity to the Plasmodium parasite, particularly during its asexual intraerythrocytic stage (the stage in red blood cells).

Antimalarial Signaling Pathway

The most widely accepted mechanism of action involves the disruption of the parasite's heme detoxification pathway.[2][10]

-

Hemoglobin Digestion: Inside the host's red blood cell, the parasite digests hemoglobin in its acidic food vacuole to obtain essential amino acids.

-

Heme Release: This process releases large quantities of heme, which is toxic to the parasite as it can generate reactive oxygen species and destabilize membranes.

-

Detoxification: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline substance called hemozoin (the malarial pigment).

-

Quinine's Interference: Quinine is believed to accumulate in the parasite's food vacuole. It inhibits the heme polymerization process, likely by forming a complex with heme.[2] This prevents the formation of hemozoin.

-

Parasite Death: The resulting buildup of toxic, free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[2]

Early Clinical Trials and Dosage

Systematic clinical trials in the modern sense were not conducted in the 19th century. However, the efficacy of quinine after its isolation was rapidly confirmed through numerous case reports and comparative observations.[15][16] Its use helped differentiate malarial fevers from others, as only the former responded to the treatment.[16]

Dosage was initially adapted from the use of the crude bark. Early 19th-century physicians typically used 1.5 to 2 ounces of bark powder daily, which is estimated to be equivalent to 1-2 grams of quinine.[17] After 1820, typical doses for intermittent fevers were in the range of 10 to 25 grains (approximately 650 mg to 1.6 grams) of quinine sulfate per day, administered in divided doses until the fever subsided.[17] While effective, these high doses were often associated with a collection of side effects known as "cinchonism," including tinnitus, headache, and visual disturbances.[11]

| Study/Observation Period | Intervention | Dosage | Outcome Summary |

| Early 19th Century (Pre-isolation) | Cinchona Bark Powder | 1.5 - 2 ounces/day | Widely accepted as effective for intermittent fevers.[17] |

| Post-1820 (Early Clinical Use) | Quinine Sulfate | 10 - 25 grains/day (650mg - 1.6g) | Confirmed specificity for malarial fevers; established as standard treatment.[17] |

| Madras Clinical Trials (1866-1868) | Quinine, Quinidine, Cinchonine, Cinchonidine | Not specified | One of the earliest large-scale trials (3,600 subjects) evaluating the four main alkaloids.[3] |

| 20th Century (WHO Recommendation) | Quinine Salts (Oral) | 10 mg/kg, 3 times daily for 7 days | Standardized regimen for uncomplicated falciparum malaria.[18] |

Conclusion

The journey of quinine, from a traditional remedy in the Andes to a purified, synthesized, and globally significant pharmaceutical, represents a triumph of ethnobotany, chemistry, and medicine. The initial discovery and transfer of knowledge by indigenous peoples and Jesuit missionaries provided the crucial starting point. The isolation of quinine by Pelletier and Caventou revolutionized pharmacology, enabling standardized treatment and paving the way for the field of alkaloid chemistry. The subsequent elucidation of its complex structure and its total synthesis by pioneers like Rabe, Woodward, and Doering stand as enduring testaments to the power of organic synthesis. While the emergence of synthetic antimalarials and concerns about resistance have altered its primary role, quinine and its salts remain on the World Health Organization's List of Essential Medicines, a vital tool in the ongoing fight against severe malaria. Its rich history continues to provide invaluable lessons for modern drug discovery and development.

References

- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 2. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. From Pharmacy to the Pub — A Bark Conquers the World: Part 3 - ChemistryViews [chemistryviews.org]

- 5. synarchive.com [synarchive.com]

- 6. Quinine total synthesis - Wikipedia [en.wikipedia.org]

- 7. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 8. benchchem.com [benchchem.com]

- 9. What Historical Records Teach Us about the Discovery of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinine - Wikipedia [en.wikipedia.org]

- 11. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rabe Rest in Peace: Confirmation of the Rabe-Kindler Conversion of d-Quinotoxine to Quinine. Experimental Affirmation of the Woodward-Doering Formal Total Synthesis of Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jameslindlibrary.org [jameslindlibrary.org]

- 16. Evaluating Cinchona bark and quinine for treating and preventing malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pmf.unizg.hr [pmf.unizg.hr]

- 18. QUININE oral | MSF Medical Guidelines [medicalguidelines.msf.org]

Pharmacological Profile of Quinine Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of quinine (B1679958) benzoate (B1203000), a salt of the cinchona alkaloid quinine. It is intended for researchers, scientists, and professionals in drug development, offering in-depth data on its pharmacodynamics, pharmacokinetics, and toxicology. The information is presented with detailed experimental protocols and visual aids to facilitate understanding and further research.

Introduction

Quinine, an alkaloid originally isolated from the bark of the Cinchona tree, has been a cornerstone in the treatment of malaria for centuries. Quinine benzoate (C₂₇H₂₈N₂O₃) is the salt formed from quinine and benzoic acid.[1] It manifests as a white crystalline powder with a melting point of approximately 175-178°C.[1] While almost insoluble in water, it is soluble in organic solvents such as ethanol, ether, and acetic acid.[1] This guide focuses on the pharmacological properties of the active moiety, quinine, which is responsible for its therapeutic and toxic effects.

Pharmacodynamics

The pharmacodynamic properties of quinine define its interaction with the malaria parasite and the human host, encompassing its mechanism of action, therapeutic efficacy, and adverse effects.

Mechanism of Action

The primary antimalarial action of quinine is targeted within the food vacuole of the Plasmodium parasite. As a weak base, quinine concentrates in this acidic organelle.[2] The most widely accepted hypothesis for its mechanism is the inhibition of hemozoin biocrystallization.[2][3] During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin (malaria pigment).[4] Quinine is believed to cap the growing hemozoin crystal, preventing further polymerization and leading to an accumulation of cytotoxic heme, which ultimately causes parasite death.[2][4] Additionally, in vitro studies suggest that quinine may also inhibit the parasite's nucleic acid and protein synthesis, as well as glycolysis.[3][5]

.dot

References

- 1. Toxicity threshold of quinine hydrochloride following low-level repeated dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Quinine (UK PID) [inchem.org]

- 4. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Enduring Legacy of Cinchona Alkaloids

An In-depth Technical Guide on Quinine (B1679958) Benzoate (B1203000) as a Cinchona Alkaloid

The Cinchona tree, native to the Andean forests of South America, is the source of a class of potent quinoline (B57606) alkaloids that have profoundly impacted medicine and human history.[1][2] For centuries, extracts from its bark were the only effective treatment for malaria, a disease that has plagued humanity for millennia.[1][3] The first isolation of quinine and cinchonine (B1669041) from Cinchona bark in 1820 by Joseph Pelletier and Pierre Caventou marked a pivotal moment in pharmacology, transitioning from crude plant extracts to purified chemical compounds.[2]

The primary Cinchona alkaloids include quinine, quinidine, cinchonine, and cinchonidine, all of which are aryl amino alcohols with a quinoline ring as the aryl group.[2][4][5] While structurally similar, they exhibit distinct pharmacological profiles. Quinine is renowned for its antimalarial properties, while its dextrorotatory stereoisomer, quinidine, is utilized as an antiarrhythmic agent.[4][5] This guide focuses on Quinine Benzoate , a salt formed from the reaction of quinine with benzoic acid.[6] This formulation modifies the compound's physical properties, such as solubility, while retaining the core pharmacological activity of the parent quinine molecule. This whitepaper provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It covers its chemical properties, pharmacological actions, relevant experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

This compound is a white crystalline or crystalline powder.[6] It is formed by combining the basic quinine alkaloid with benzoic acid.[6] This salt formation is a common strategy in pharmaceutical development to improve the handling, stability, or dissolution properties of an active pharmaceutical ingredient (API). The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |